molecular formula C21H26ClN3O4S2 B2731151 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1330119-91-9

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2731151
CAS No.: 1330119-91-9
M. Wt: 484.03
InChI Key: RMMSVKHUPOTXGG-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O4S2 and its molecular weight is 484.03. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research into benzothiazole derivatives and related heterocyclic compounds is significant due to their diverse biological activities. Studies have developed novel synthetic routes to create benzothiazole and benzimidazole-based heterocycles. These compounds are noted for their potential in creating drugs with analgesic, anti-inflammatory, and antimicrobial properties (Darweesh et al., 2016; Badne et al., 2011). These findings suggest a broad utility in medicinal chemistry for designing new therapeutics.

Anti-inflammatory and Analgesic Agents

A study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This research highlights the potential of novel benzothiazole derivatives in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Cardiac Electrophysiological Activity

Compounds structurally similar to N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride have been studied for their cardiac electrophysiological activity. Research into N-substituted imidazolylbenzamides showed potential as selective class III agents for arrhythmia treatment, indicating the therapeutic relevance of such structures in cardiovascular diseases (Morgan et al., 1990).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their application as corrosion inhibitors. Studies demonstrate that these compounds can significantly protect steel against corrosion in acidic environments, indicating their industrial application in protecting metal surfaces (Hu et al., 2016).

Antimalarial and Potential COVID-19 Applications

Sulfonamide derivatives, closely related to the queried compound, have been studied for their antimalarial activity. Additionally, theoretical investigations and molecular docking studies suggest their potential utility in treating COVID-19, highlighting the versatility of such compounds in addressing global health challenges (Fahim & Ismael, 2021).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2.ClH/c1-14-9-10-17(28-4)18-19(14)29-21(22-18)24(12-11-23(2)3)20(25)15-7-6-8-16(13-15)30(5,26)27;/h6-10,13H,11-12H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMSVKHUPOTXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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